Scutebarbatine Z
Overview
Description
Mechanism of Action
Target of Action
Scutebarbatine Z, a major diterpenoid produced in specialized large, peltate trichomes on leaves of Scutellaria barbata , primarily targets cancer cells . It specifically induces dose-dependent apoptosis in these cells .
Mode of Action
The mode of action of this compound involves interaction with pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . It is proposed that this compound works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in apoptosis, particularly those regulated by the Inhibitors of Apoptosis (IAPs) and IAP regulating proteins . By interacting with these proteins, this compound triggers apoptosis, leading to the death of cancer cells .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells, thereby potentially inhibiting the growth and spread of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the method of extraction can significantly affect the chemical composition of the extract and, consequently, the induction of apoptosis
Biochemical Analysis
Biochemical Properties
Scutebarbatine Z interacts with various biomolecules in biochemical reactions. Although specific enzymes and proteins that interact with this compound are not yet fully identified, it’s known that neo-clerodane diterpenoids, the group to which this compound belongs, have been associated with cytotoxic effects .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been suggested that Scutebarbatine A, a related compound, induces dose-dependent apoptosis, specifically in cancer cells . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins .
Molecular Mechanism
It’s proposed that Scutebarbatine A works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells . This suggests that this compound may have a similar mechanism of action.
Metabolic Pathways
A total of 20 metabolites were identified for Scutebarbatine A, a related compound, with the main metabolic pathways being hydrolysis, oxidation, hydrogenation, dehydration, and combination with sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scutebarbatine Z is typically isolated from the ethanol extract of Scutellaria barbata. The extraction process involves boiling the plant material in ethanol, followed by filtration and concentration of the extract . The concentrated extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. advancements in synthetic biology and metabolic engineering may pave the way for the biosynthesis of this compound using microbial hosts .
Chemical Reactions Analysis
Types of Reactions
Scutebarbatine Z undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in this compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- Scutebarbatine A
- Scutebarbatine B
- Scutebarbatine G
- Scutebarbatine H
- Barbatin A
Uniqueness
Scutebarbatine Z is unique among its analogs due to its specific structural features and potent cytotoxic activity . While other scutebarbatines also exhibit biological activities, this compound’s ability to selectively induce apoptosis in cancer cells sets it apart . Additionally, its distinct chemical structure allows for diverse chemical modifications, making it a versatile compound for further research and development .
Properties
IUPAC Name |
[(1R,2R,3S,4R,4aR,8aR)-2-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO5/c1-16-7-5-9-20-25(3,11-10-18-13-21(28)31-15-18)17(2)22(29)23(26(16,20)4)32-24(30)19-8-6-12-27-14-19/h6-8,12-14,17,20,22-23,29H,5,9-11,15H2,1-4H3/t17-,20-,22-,23+,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCLIHAOVIAUGY-BAMVNRKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099208 | |
Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001099208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312716-28-1 | |
Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312716-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001099208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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